Technical Guide: 1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS 422564-21-4)
Technical Guide: 1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS 422564-21-4)
The following technical guide details the chemical identity, synthesis, and applications of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene (CAS 422564-21-4). This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the compound's role as a versatile building block for polycyclic natural products.
[1][2][3][4]
Executive Summary
1-(Benzyloxy)-2-methoxy-3-vinylbenzene is a specialized trisubstituted styrene derivative characterized by a dense 1,2,3-substitution pattern. It serves as a critical intermediate in the total synthesis of bioactive phenanthrenequinones (e.g., Cypripedin, Denbinobin) and aza-fluoranthene alkaloids.
Its structural value lies in the orthogonal reactivity of its functional groups:
-
Vinyl Group (C3): Enables Heck coupling, olefin metathesis, or photocyclization to build polycyclic cores.
-
Benzyloxy Group (C1): A robust protecting group removable by hydrogenolysis to reveal a phenol.
-
Methoxy Group (C2): Provides electron-donating character and directs electrophilic aromatic substitution (EAS), essential for regioselective functionalization.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 422564-21-4 |
| IUPAC Name | 1-(Benzyloxy)-3-ethenyl-2-methoxybenzene |
| Common Name | 3-Benzyloxy-2-methoxystyrene |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Appearance | Colorless to pale yellow oil (tends to polymerize if unstabilized) |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 358.8 ± 27.0 °C at 760 mmHg |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Sensitive to light and heat; susceptible to spontaneous polymerization.[1] |
Synthetic Route: The "2,3-Dihydroxy" Pathway
The synthesis of CAS 422564-21-4 is non-trivial due to the specific 1,2,3-substitution pattern. The most authoritative route derives from 2,3-dihydroxybenzaldehyde , utilizing a stepwise protection strategy to differentiate the two phenolic oxygens before installing the vinyl group.
Retrosynthetic Analysis
The target molecule is disconnected at the vinyl group (via Wittig) and the ether linkages. The challenge is selectively methylating the C2-hydroxyl while benzylating the C3-hydroxyl (or vice versa). The 2-position hydroxyl is hydrogen-bonded to the aldehyde, reducing its nucleophilicity compared to the 3-position.
Figure 1: Retrosynthetic logic leveraging the nucleophilic difference between C2 and C3 hydroxyls.
Detailed Protocol
Step 1: Selective Acetylation The C2-hydroxyl is chelated to the carbonyl, making the C3-hydroxyl more accessible for acetylation.
-
Reagents: Acetic anhydride, Pyridine.
-
Product: 3-Acetoxy-2-hydroxybenzaldehyde.[2]
-
Mechanism: Kinetic control exploits the intramolecular H-bond at C2.
Step 2: Methylation of C2 With C3 protected, the C2-hydroxyl is methylated.
-
Reagents: Methyl iodide (MeI), K₂CO₃, Acetone, Reflux.
-
Product: 3-Acetoxy-2-methoxybenzaldehyde.[2]
Step 3: Benzylation & Deacetylation (Telescoped) A one-pot hydrolysis of the acetate and benzylation of the resulting phenoxide.
-
Reagents: Benzyl bromide (BnBr), K₂CO₃, Methanol/Water or DMF.
-
Product: 3-Benzyloxy-2-methoxybenzaldehyde (The Key Intermediate).[2]
-
Note: This aldehyde is a known compound (See Arkivoc 2001 [1]).
Step 4: Wittig Olefination (Vinyl Installation) Conversion of the aldehyde to the terminal alkene.
-
Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu), THF, 0°C to RT.
-
Protocol:
-
Suspend MePPh₃Br (1.2 equiv) in anhydrous THF under Ar.
-
Add base (n-BuLi) dropwise at 0°C to generate the yellow ylide. Stir 30 min.
-
Add 3-benzyloxy-2-methoxybenzaldehyde (1.0 equiv) dropwise.
-
Warm to RT and stir until TLC shows consumption of aldehyde (~2-4 h).
-
Quench with sat. NH₄Cl, extract with Et₂O, and purify via silica flash chromatography (Hexanes/EtOAc).
-
Applications in Drug Discovery & Total Synthesis
Phenanthrenequinone Synthesis
This compound is a specific precursor for 9,10-dihydrophenanthrenes via photocyclization. The 1,2,3-pattern is conserved to generate the A-ring of natural products like Cypripedin (an orchid-derived antimicrobial).
Mechanism (Mallory Photocyclization):
-
Coupling: The vinyl group is coupled (e.g., via Heck reaction) to an aryl halide to form a Stilbene .
-
Irradiation: UV light (hv, I₂) induces electrocyclic ring closure and oxidation.
-
Product: A phenanthrene core with the benzyloxy and methoxy groups correctly positioned for further oxidation to the quinone.
Figure 2: The role of CAS 422564-21-4 in the synthesis of phenanthrenequinone alkaloids.
Polymer Chemistry
As a styrene derivative, CAS 422564-21-4 can undergo radical polymerization to form functionalized polystyrenes. The benzyloxy group allows for post-polymerization deprotection, yielding poly(vinylcatechol) derivatives with high adhesive properties (biomimetic mussel adhesives) or antioxidant activity.
Analytical Characterization
To validate the synthesis of CAS 422564-21-4, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Vinyl Protons: Characteristic ABX system.
- ~6.9-7.1 ppm (dd, 1H, =CH-Ar).
- ~5.7 ppm (d, 1H, =CH₂ trans).
- ~5.2 ppm (d, 1H, =CH₂ cis).
-
Benzylic CH₂: Singlet at
~5.1 ppm (2H). -
Methoxy CH₃: Singlet at
~3.8-3.9 ppm (3H). -
Aromatic Protons: Multiplets at
6.8-7.4 ppm (Ar-H).
-
-
¹³C NMR:
-
Carbonyls: Absent (confirms Wittig success).
-
Vinyl Carbons: Peaks at ~136 ppm (CH) and ~115 ppm (CH₂).
-
Oxygenated Carbons: Peaks at ~150-155 ppm (C-O).
-
Safety & Handling Protocols
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The vinyl group makes the compound prone to autoxidation and polymerization.
-
Stabilization: Commercial samples may contain 4-tert-butylcatechol (TBC) as a radical inhibitor. If used in catalysis (Heck/Metathesis), remove TBC via a basic alumina plug immediately prior to use.
-
Hazards:
-
Skin/Eye Irritant: Standard PPE (gloves, goggles) required.
-
Inhalation: Use in a fume hood; styrene derivatives can be respiratory sensitizers.
-
References
-
Synthesis of Aldehyde Precursor: Falk, H., & Mayr, E. (2001). Synthesis and electrochemistry of annoquinone-A, cypripedin methyl ether, denbinobin and related 1,4-phenanthrenequinones. Arkivoc, 2001(i), 88-130.[2]
-
General Wittig Protocol: Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran. Synthetic Communications, 15(10), 855-864.
-
Photocyclization Applications: Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[2] Organic Reactions, 30, 1-456.
